![molecular formula C23H23ClN2O5S B3567510 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide](/img/structure/B3567510.png)
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by the presence of a chlorophenyl group, a methylsulfonylamino group, and a dimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzyl chloride, undergoes a nucleophilic substitution reaction with a suitable amine to form the chlorophenyl intermediate.
Introduction of the Methylsulfonyl Group: The chlorophenyl intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with Dimethoxyphenylamine: The resulting intermediate is coupled with 2,4-dimethoxyphenylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chlorophenyl methyl sulfone
- 4-chlorophenyl methyl sulfide
- 4-chlorophenyl methyl sulfoxide
Uniqueness
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide is unique due to the presence of both the methylsulfonylamino and dimethoxyphenyl groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-20-12-13-21(22(14-20)31-2)25-23(27)17-6-10-19(11-7-17)26(32(3,28)29)15-16-4-8-18(24)9-5-16/h4-14H,15H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHMDHNFNOZNBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


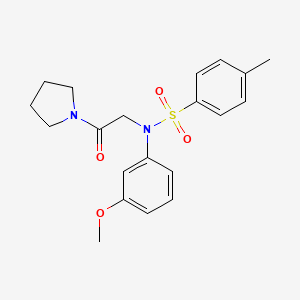
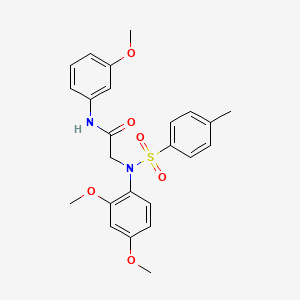
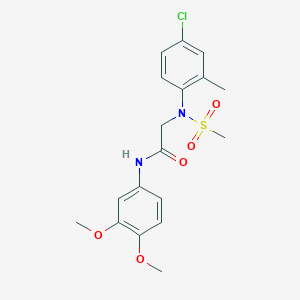
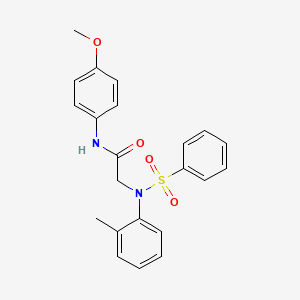
![methyl 2-{[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3567455.png)
![2-[N-(benzenesulfonyl)-2-methylanilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B3567464.png)
![N-(2-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3567467.png)

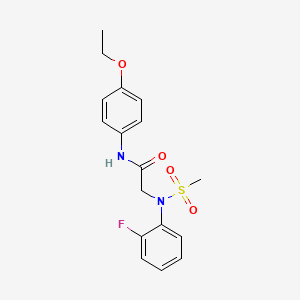
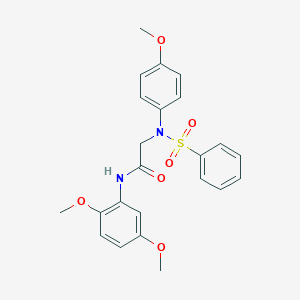
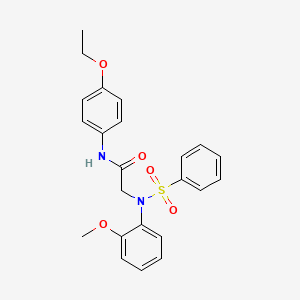
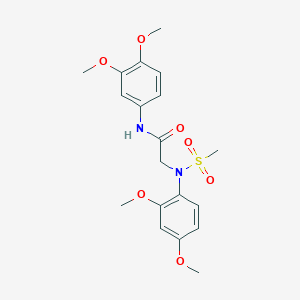
![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3567517.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3567522.png)
